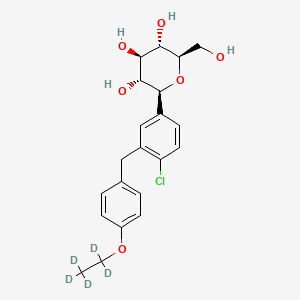

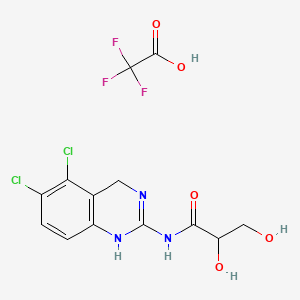

![molecular formula C17H28ClNO4 B585999 6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride CAS No. 896472-94-9](/img/structure/B585999.png)

6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride involves several key steps. One common method includes the preparation of the hydrophilic head group (2-aminopropane-1,3-diol) from diethyl acetamidomalonate, nitrodiol, benzylamine, or tris (hydroxymethyl)aminomethane (TRIS) . The hydrocarbon chain is typically constructed via Friedel–Crafts acylation followed by Wolff–Kishner reduction . Another practical synthetic approach involves an iron-catalyzed cross-coupling reaction and a Wittig reaction, which offers advantages such as readily available starting materials, inexpensive reagents, simple operations, and good yields .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to ensure consistent production quality.

化学反応の分析

Types of Reactions: 6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride undergoes various chemical reactions, including phosphorylation, oxidation, and substitution . The compound is phosphorylated by sphingosine kinase 2 (SK2) to form (S)-fingolimod phosphate, which is an agonist of S1P receptors .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sphingosine kinase 2 for phosphorylation and various oxidizing agents for oxidation reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed: The major product formed from the phosphorylation of this compound is (S)-fingolimod phosphate, which has potent immunosuppressive activity . Other products formed from oxidation and substitution reactions depend on the specific reagents and conditions used.

科学的研究の応用

6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying sphingosine-1-phosphate receptor modulation. In biology, it is used to investigate the mechanisms of neurogenesis and oligodendrogenesis . In medicine, it is primarily used as an immunomodulatory treatment for multiple sclerosis . Additionally, it has shown potential in cancer research due to its ability to activate protein phosphatase 2A and induce apoptotic effects .

作用機序

6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. Upon phosphorylation by sphingosine kinase 2, the compound becomes (S)-fingolimod phosphate, which binds to S1P receptors 1, 3, 4, and 5 . This binding promotes the internalization and inactivation of these receptors, preventing lymphocyte egress from lymphoid tissues and reducing autoaggressive lymphocyte infiltration into the central nervous system . Additionally, this compound has been shown to upregulate T cell factor 1 (TCF-1), which downregulates pathogenic cytokines and mediates epigenetic modifications .

類似化合物との比較

6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride is similar to other sphingosine-1-phosphate receptor modulators, such as Siponimod and Ozanimod . it is unique in its ability to activate protein phosphatase 2A and induce apoptotic effects, making it a promising candidate for cancer research . Other similar compounds include analogs of FTY720 with various amide head groups, which have been synthesized to explore their cytotoxic activity and potential therapeutic applications .

List of Similar Compounds:- Siponimod

- Ozanimod

- FTY720 analogs with various amide head groups

特性

IUPAC Name |

6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4.ClH/c18-17(12-19,13-20)11-10-15-8-6-14(7-9-15)4-2-1-3-5-16(21)22;/h6-9,19-20H,1-5,10-13,18H2,(H,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATFSDUKMOHUEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCC(=O)O)CCC(CO)(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747838 |

Source

|

| Record name | 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896472-94-9 |

Source

|

| Record name | 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

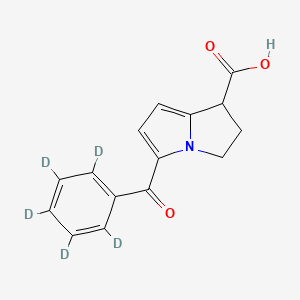

![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B585920.png)

![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)

![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)